molecular formula C7H9F3O2 B1348540 Cyclopentyl trifluoroacetate CAS No. 703-13-9

Cyclopentyl trifluoroacetate

Cat. No. B1348540
CAS RN: 703-13-9
M. Wt: 182.14 g/mol
InChI Key: QCONYJQZFUESJD-UHFFFAOYSA-N
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Description

Cyclopentyl trifluoroacetate is a chemical compound with the molecular formula C7H9F3O2 and a molecular weight of 182.14 . It is used in various scientific research and industries.


Synthesis Analysis

Cyclopentyl trifluoroacetate could be prepared from cyclopentene by two steps: an initial addition-esterification reaction of cyclopentene with acetic acid and the subsequent transesterification reaction with methanol . The transesterification reaction of cyclopentyl acetate and methanol is exothermic reaction at the temperature range from 273.15 to 373.15 K .


Molecular Structure Analysis

The InChI code for Cyclopentyl trifluoroacetate is 1S/C7H9F3O2/c8-7(9,10)6(11)12-5-3-1-2-4-5/h5H,1-4H2 .


Chemical Reactions Analysis

Cyclopentyl trifluoroacetate can undergo various chemical reactions. For instance, it can participate in the construction of C (sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .


Physical And Chemical Properties Analysis

Cyclopentyl trifluoroacetate has a molecular weight of 182.14 . It is a colorless liquid.

Scientific Research Applications

  • Chemical Synthesis and Organic Reactions :

    • Trifluoroacetic acid is identified as an effective reagent for tandem Claisen rearrangement and cyclization reactions, useful in synthesizing compounds like 3-arylmethylene-3,4-dihydro-1H-quinolin-2-ones (Pathak, Madapa, & Batra, 2007).
    • It catalyzes Prins cyclizations of enol ethers to form tetrahydropyrans efficiently (Hart & Bennett, 2003).
    • Cyclopentyl trifluoroacetate is produced during reactions of trifluoromethyl radicals with olefins, indicating its role in organic transformations (Brookes, Coe, Pedler, & Tatlow, 1978).
  • Catalysis and Chemical Reactions :

    -assisted reactions in the synthesis of amino acid derived 2,3-dihydro-1H-1,5-benzodiazepines show its potential in the development of pharmaceutical compounds .
  • Application in Analytical Chemistry :

    • Trifluoroacetic acid is utilized as an ion-pair reagent in the separation of small ionizable molecules by reversed-phase liquid chromatography, demonstrating its importance in analytical methodologies (Cai & Li, 1999).
    • It is also employed in the liquid chromatography-mass spectrometry (LC-MS) characterization of therapeutic proteins, highlighting its role in bioanalytical techniques (Bobály, Beck, Fekete, Guillarme, & Fekete, 2015).
  • Pharmaceutical and Biological Applications :

    • The use of trifluoroacetic acid in drug synthesis, particularly in the protection of cyclam, cyclen, and 1,4,7-triazacyclononane, underlines its significance in pharmaceutical chemistry (Yang, Giandomenico, Sartori, & Moore, 2003).
    • It acts as an allosteric modulator at the glycine receptor, suggesting its potential influence on neurological functions (Tipps, Iyer, & Mihic, 2012).

Future Directions

Trifluoroacetates, including Cyclopentyl trifluoroacetate, are key components in pharmaceuticals and agrochemicals . The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions, in turn improving the propensity towards further development of agrochemical drugs .

properties

IUPAC Name

cyclopentyl 2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O2/c8-7(9,10)6(11)12-5-3-1-2-4-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCONYJQZFUESJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334935
Record name Cyclopentyl trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl trifluoroacetate

CAS RN

703-13-9
Record name Cyclopentyl trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
JB Lambert, GT Wang - Journal of Physical Organic Chemistry, 1988 - Wiley Online Library
… The activation entropy for cyclopentyl trifluoroacetate is large and negative, as expected for a … Cyclopentyl trifluoroacetate is 6.3 times more reactive than cyclohexyl trifluoroacetate, …
Number of citations: 18 onlinelibrary.wiley.com
G Wang, D Li, EC Chelius, JB Lambert - Journal of the Chemical …, 1990 - pubs.rsc.org
… in cis-2(trimethylsi1yl)cyclopentyl trifluoroacetate is about 56O, which compares favourably to the … 147" for trans-2-(trimethylsily1)cyclopentyl trifluoroacetate compares with 165.9" (14.1") …
Number of citations: 1 pubs.rsc.org
CJ Brookes, PL Coe, AE Pedler… - Journal of the Chemical …, 1978 - pubs.rsc.org
… The first was identified as the knowns cyclopentyl trifluoroacetate. The second, which analysed correctly for a cyclopentenyl trifluoroacetate, showed a C=C stretching band in the ir …
Number of citations: 34 pubs.rsc.org
C Paradisi, JF Bunnett - Journal of the American Chemical Society, 1985 - ACS Publications
… solvent-separated ion pair) to form cyclopentyl trifluoroacetate, and loss of hydron to form … , with rate constant kA, to form cyclopentyl trifluoroacetate. When excess CF3COONa, which …
Number of citations: 66 pubs.acs.org
G Wang - 1988 - search.proquest.com
… of cyclopentyl trifluoroacetate. The activation parameters further substantiate this conclusion. As seen from Table VII, cyclopentyl trifluoroacetate … rate of cyclopentyl trifluoroacetate in 973 …
Number of citations: 2 search.proquest.com
D Fattori, M Porcelloni, P D'Andrea… - Journal of medicinal …, 2010 - ACS Publications
As part of a project aimed at the identification of a series of small, orally available antagonists for the hNK 2 receptor, starting from one of our capped dipeptide libraries, we succeeded …
Number of citations: 13 pubs.acs.org
EI Exchange - Electroorganic Synthesis: Festschrift for Manuel M …, 1991 - books.google.com
Electrochemical ion exchange (EIX) was first investigated as a process for brackish water desalination. This novel separation process has since been developed at Harwell over a …
Number of citations: 2 books.google.com
S BRATT - 1993 - core.ac.uk
… Following on from this they undertook a similar study on the five membered rings% cis- and trans-2-(trimethylsilyl)cyclopentyl trifluoroacetate in which the 1809 antiperiplanar geometry …
Number of citations: 3 core.ac.uk
A Hembrock, HJ Schäfer… - … International Edition in …, 1985 - Wiley Online Library
Anodic oxidation results in comparatively good chemoselectivity; the ratio of attack at tertiary to attack at secondary C atoms is 12 : 1 for decalin. The regioselectivity of anodic oxidation …
Number of citations: 0 onlinelibrary.wiley.com
RP Manley - 1981 - search.proquest.com
Remote oxidations of saturated steroid side chains were explored using the selective reagent trifluoroperoxyacetic acid. Competition reactions between (alpha),(beta)-unsaturated …
Number of citations: 2 search.proquest.com

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